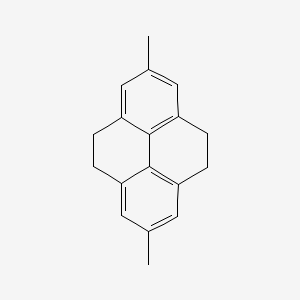
2,7-Dimethyl-4,5,9,10-tetrahydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-4,5,9,10-tetrahydropyrene is an organic compound with the molecular formula C₁₈H₁₈ It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups at the 2 and 7 positions and hydrogenation at the 4,5,9,10 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene typically involves the reduction of pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . Another approach involves the use of Birch reduction conditions with lithium as the reductant . These methods allow for the selective reduction of pyrene to form the tetrahydropyrene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reduction reactions can be applied on a larger scale. The choice of reagents and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
2,7-Dimethyl-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 2 and 7 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, such as 2,7-dimethylpyrene and this compound-4,5-dione .
科学研究应用
2,7-Dimethyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in studying biological systems and processes.
作用机制
The mechanism of action of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties enable it to act as a fluorescent probe, allowing for the visualization of molecular interactions and pathways .
相似化合物的比较
Similar Compounds
Pyrene: The parent compound, lacking the methyl groups and hydrogenation.
2,7-Dimethoxy-4,5,9,10-tetrahydropyrene: A similar compound with methoxy groups instead of methyl groups.
4,5,9,10-Tetrahydropyrene: The non-methylated version of the compound.
Uniqueness
2,7-Dimethyl-4,5,9,10-tetrahydropyrene is unique due to its specific substitution pattern and hydrogenation, which confer distinct photophysical and chemical properties. These features make it particularly valuable in applications requiring specific interactions and stability .
属性
IUPAC Name |
2,7-dimethyl-4,5,9,10-tetrahydropyrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYUKHLSKNHFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372861 |
Source


|
| Record name | Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-25-4 |
Source


|
| Record name | Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)

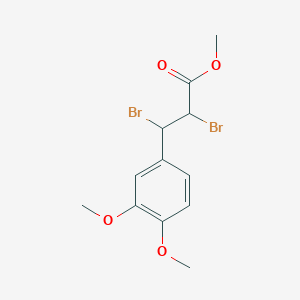

![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)

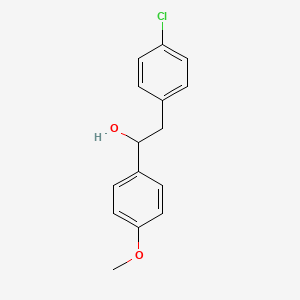
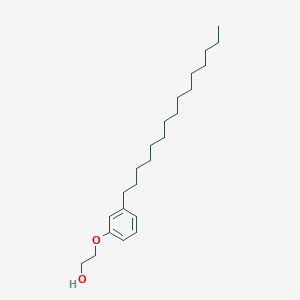
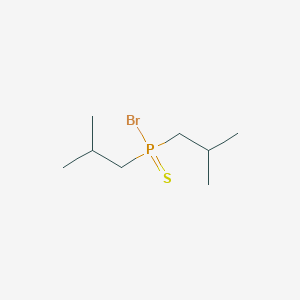

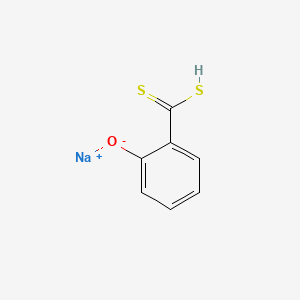
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)

